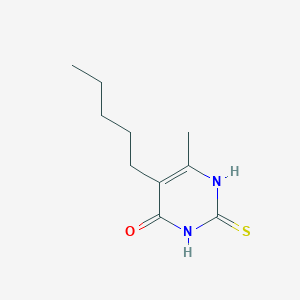
1H-Perimidine, 2-(3,4-difluorophenyl)-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Perimidin-2-il, 2-(3,4-difluorofenil)-2,3-dihidro- es un compuesto que pertenece a la clase de las perimidinas, que son compuestos heterocíclicos que contienen un anillo de pirimidina fusionado. La presencia del grupo 3,4-difluorofenilo agrega propiedades únicas a este compuesto, lo que lo hace interesante en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1H-Perimidin-2-il, 2-(3,4-difluorofenil)-2,3-dihidro- típicamente implica la reacción de un precursor de perimidina adecuado con un reactivo de 3,4-difluorofenilo en condiciones controladas. Un método común implica el uso de una reacción de acoplamiento cruzado catalizada por paladio, como el acoplamiento de Suzuki-Miyaura, para introducir el grupo 3,4-difluorofenilo en el núcleo de la perimidina. Las condiciones de reacción a menudo incluyen el uso de una base, como carbonato de potasio, y un solvente, como dimetilformamida, a temperaturas elevadas.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. La optimización de los parámetros de reacción, como la temperatura, la presión y las concentraciones de los reactivos, es crucial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones: 1H-Perimidin-2-il, 2-(3,4-difluorofenil)-2,3-dihidro- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados dihidro.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en el anillo de perimidina o en el grupo 3,4-difluorofenilo.
Reactivos y condiciones comunes:
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se puede emplear la hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o borohidruro de sodio (NaBH4).
Sustitución: Se utilizan agentes halogenantes, como N-bromosuccinimida (NBS), y nucleófilos, como aminas o tioles, en condiciones apropiadas.
Principales productos: Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos de perimidina o fenilo.
Aplicaciones Científicas De Investigación
1H-Perimidin-2-il, 2-(3,4-difluorofenil)-2,3-dihidro- tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, como propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como fluorescencia o conductividad.
Mecanismo De Acción
El mecanismo de acción de 1H-Perimidin-2-il, 2-(3,4-difluorofenil)-2,3-dihidro- implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar inhibiendo enzimas o receptores involucrados en procesos biológicos críticos. Por ejemplo, puede inhibir la actividad de ciertas cinasas o proteasas, lo que lleva a la modulación de las vías de señalización y las funciones celulares. Los objetivos y vías moleculares exactos pueden variar según la aplicación específica y el contexto de uso.
Compuestos similares:
- 1H-Perimidin-2-il, 2-(3,4-diclorofenil)-2,3-dihidro-
- 1H-Perimidin-2-il, 2-(3,4-dimetilfenil)-2,3-dihidro-
- 1H-Perimidin-2-il, 2-(3,4-difluorofenil)-2,3,4,5-tetrahidro-
Comparación: En comparación con compuestos similares, 1H-Perimidin-2-il, 2-(3,4-difluorofenil)-2,3-dihidro- exhibe propiedades únicas debido a la presencia del grupo 3,4-difluorofenilo. Este grupo puede influir en la reactividad, la estabilidad y la actividad biológica del compuesto. Por ejemplo, el grupo difluorofenilo puede mejorar la lipofilicidad del compuesto y su capacidad para interactuar con bolsillos hidrofóbicos en los objetivos biológicos, lo que lleva a una mejor eficacia en ciertas aplicaciones.
Comparación Con Compuestos Similares
- 1H-Perimidine, 2-(3,4-dichlorophenyl)-2,3-dihydro-
- 1H-Perimidine, 2-(3,4-dimethylphenyl)-2,3-dihydro-
- 1H-Perimidine, 2-(3,4-difluorophenyl)-2,3,4,5-tetrahydro-
Comparison: Compared to similar compounds, 1H-Perimidine, 2-(3,4-difluorophenyl)-2,3-dihydro- exhibits unique properties due to the presence of the 3,4-difluorophenyl group. This group can influence the compound’s reactivity, stability, and biological activity. For example, the difluorophenyl group may enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, leading to improved efficacy in certain applications.
Propiedades
Número CAS |
1351386-05-4 |
|---|---|
Fórmula molecular |
C17H12F2N2 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2-(3,4-difluorophenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C17H12F2N2/c18-12-8-7-11(9-13(12)19)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,17,20-21H |
Clave InChI |
POGADOZZPKFZEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


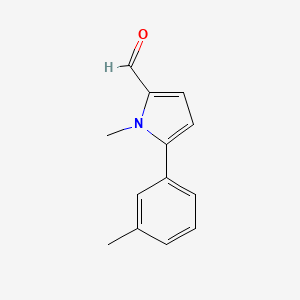
![Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]-](/img/structure/B12121018.png)
![5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12121023.png)
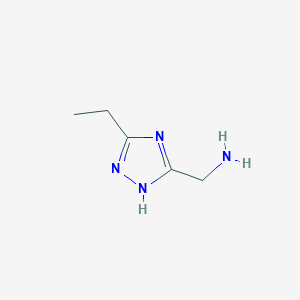
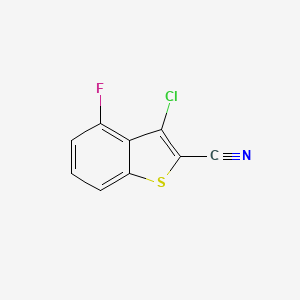
![5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B12121052.png)
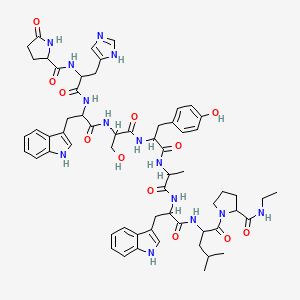
![4H-1,2,4-Triazole-4-acetic acid, 3-amino-5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B12121068.png)

![N-[4-(acetylamino)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12121081.png)
![1H-Perimidine, 2-[1-(2-furanylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,3-dihydro-](/img/structure/B12121082.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12121089.png)

